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Abstract
Stenoparib (formerly known as E7449 and 2X-121) is a potent, orally bioavailable small

molecule that dually inhibits Poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.[1]

[2] This dual mechanism of action allows Stenoparib to simultaneously disrupt DNA repair

processes in cancer cells and modulate the Wnt/β-catenin signaling pathway, a critical pathway

often dysregulated in tumorigenesis.[1][3] Currently in Phase 2 clinical trials for advanced

ovarian cancer, Stenoparib represents a promising next-generation therapeutic agent in

oncology.[4][5] This technical guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and preclinical evaluation of Stenoparib.

Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes,

most notably DNA damage repair.[6] PARP inhibitors have emerged as a significant class of

anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair,

such as those with BRCA1/2 mutations. Tankyrases (TNKS1 and TNKS2), members of the

PARP family, play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a

component of the β-catenin destruction complex, for degradation.[7] Dysregulation of the Wnt

pathway is implicated in the development and progression of numerous cancers.[4][7]
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Stenoparib was developed as a dual inhibitor to target both of these pathways, offering a

multi-pronged attack on cancer cells.[1][3] Originally developed by Eisai Co. Ltd., the exclusive

global rights for its development and commercialization are now held by Allarity Therapeutics.

[2][4]

Chemical Properties and Synthesis
Stenoparib is a quinazoline heterocyclic compound with fused rings.[1]

Property Value

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-

tetrazatricyclo[7.3.1.05,13]trideca-

1,5(13),6,8,11-pentaen-4-one[1]

CAS Number 1140964-99-3[1]

Chemical Formula C18H15N5O[1]

Molar Mass 317.352 g·mol−1[1]

Synthesis of Stenoparib (E7449)
The synthesis of Stenoparib is a multi-step process, outlined below.

Experimental Protocol: Synthesis of Stenoparib

Step 1: Synthesis of methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2)

To a solution of 4N HCl in dioxane (4.8 L), chloroacetonitrile (1.2 L) is added dropwise

while maintaining the temperature below 30°C.

After stirring for 30 minutes at room temperature, a solution of compound 1 (1.0 kg) in

dioxane (500 mL) is added dropwise, keeping the temperature below 60°C.

The mixture is heated to 90°C until the reaction is complete (approximately 3 hours), then

cooled to room temperature.
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The mixture is filtered to yield methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-

carboxylate (2).

Step 2: Synthesis of methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-

carboxylate (3)

To a solution of compound 2 (1 kg) in DMF (7 L), diisopropylethylamine (0.6 L) is added

dropwise, maintaining the temperature below 30°C.

Isoindoline hydrochloride (0.7 kg) is added, followed by more diisopropylethylamine (1.5 L)

dropwise, keeping the temperature at or below 25°C.

The mixture is stirred for 16 hours.

Water (7 L) is added, and the pH is adjusted to 6.0 with 6N HCl.

The mixture is stirred for 30 minutes and then filtered.

The solid is washed with 2:1 water/DMF, then water, and finally MTBE.

The solid is dried under vacuum to afford methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-

dihydroquinazoline-5-carboxylate (3).

Step 3: Synthesis of 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de]

quinazolin-3-one (4, Stenoparib)

To a solution of compound 3 (1 kg) in ethanol (10 L), hydrazine monohydrate (2.2 L) is

added.

The mixture is heated to 73°C and stirred for 24 hours.

The mixture is cooled to room temperature and filtered.

The solid is washed with ethanol and dried under vacuum to yield 8-(isoindolin- 2-

ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4).
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Stenoparib exerts its anticancer effects through the dual inhibition of PARP1/2 and tankyrase

1/2.[1]

PARP Inhibition and DNA Damage Repair
In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and

synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This

PARylation process facilitates the recruitment of DNA repair machinery. Stenoparib inhibits the

catalytic activity of PARP1 and PARP2, preventing the synthesis of PAR and thereby impairing

DNA repair.[6]

Furthermore, Stenoparib "traps" PARP1 and PARP2 on damaged DNA. These trapped PARP-

DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the

formation of double-strand breaks. In cancer cells with deficient homologous recombination

repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently

repaired, leading to cell death.
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Stenoparib's Inhibition of the PARP-mediated DNA Repair Pathway.

Tankyrase Inhibition and Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the

absence of a Wnt signal, a "destruction complex" containing Axin, APC, CK1, and GSK3β
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phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

Tankyrases 1 and 2 promote the degradation of Axin.

By inhibiting tankyrase, Stenoparib stabilizes Axin, which in turn enhances the degradation of

β-catenin. The resulting decrease in nuclear β-catenin leads to reduced transcription of Wnt

target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.
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Stenoparib's Inhibition of the Wnt/β-catenin Signaling Pathway.
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Preclinical Efficacy
Enzyme Inhibition
Stenoparib is a potent inhibitor of both PARP and tankyrase enzymes.

Enzyme IC50 (nM)

PARP1 2.0

PARP2 1.0

TNKS1 ~50

TNKS2 ~50

In vitro enzyme activity assays using 32P-NAD+

as a substrate.

Cytotoxicity
Stenoparib has demonstrated cytotoxic activity against various cancer cell lines, particularly

those with deficiencies in DNA repair pathways.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100

µL of culture medium. Include control wells with medium only for background measurement.

Compound Treatment: Add various concentrations of Stenoparib to the experimental wells.

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified

incubator.

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ATP, which is indicative of the number of viable cells.

Clinical Development
Stenoparib is currently being evaluated in Phase 2 clinical trials for the treatment of advanced

ovarian cancer.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track

designation to Stenoparib for this indication, highlighting its potential to address a significant

unmet medical need.[5] Allarity Therapeutics is utilizing its Drug Response Predictor (DRP®)

companion diagnostic to select patients who are most likely to respond to Stenoparib therapy.

[4]

Conclusion
Stenoparib is a novel dual inhibitor of PARP and tankyrase with a promising preclinical profile.

Its ability to simultaneously target two key pathways involved in cancer cell survival and

proliferation makes it a compelling candidate for cancer therapy. Ongoing clinical trials will

further elucidate its efficacy and safety in patients with advanced ovarian cancer and potentially

other malignancies. The development of a companion diagnostic to guide patient selection may

further enhance its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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